molecular formula C19H14ClNO3S B301128 5-[4-(Allyloxy)benzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

5-[4-(Allyloxy)benzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B301128
M. Wt: 371.8 g/mol
InChI Key: YTPKEXOPKHQCEJ-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Allyloxy)benzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione, also known as ABT-737, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its ability to selectively target and induce apoptosis in cancer cells. The molecule was first synthesized in 2005 by researchers at Abbott Laboratories and has since been the subject of numerous studies investigating its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-[4-(Allyloxy)benzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione involves its ability to selectively target and inhibit the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. These proteins are members of the Bcl-2 family, which are involved in regulating the intrinsic apoptotic pathway. In healthy cells, Bcl-2 family members prevent apoptosis by binding to and inhibiting the pro-apoptotic proteins Bax and Bak. However, in cancer cells, overexpression of anti-apoptotic Bcl-2 family members can lead to the suppression of apoptosis and promote cell survival. 5-[4-(Allyloxy)benzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione disrupts this balance by binding to and inhibiting the anti-apoptotic Bcl-2 family members, allowing the pro-apoptotic proteins to initiate apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[4-(Allyloxy)benzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione are largely related to its ability to induce apoptosis in cancer cells. In addition to its effects on Bcl-2 family members, 5-[4-(Allyloxy)benzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to induce the release of cytochrome c from the mitochondria, activate caspases, and trigger DNA fragmentation. These effects ultimately lead to the death of cancer cells by apoptosis.

Advantages and Limitations for Lab Experiments

5-[4-(Allyloxy)benzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has several advantages as a tool for cancer research. Its ability to selectively target and induce apoptosis in cancer cells makes it a valuable tool for studying the mechanisms of cancer cell survival and resistance to chemotherapy. However, there are also limitations to its use in lab experiments. 5-[4-(Allyloxy)benzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent. Additionally, its selectivity for Bcl-2 family members can vary depending on the cell type, which can complicate its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 5-[4-(Allyloxy)benzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione. One area of focus is the development of more potent and selective inhibitors of Bcl-2 family members, which could improve the effectiveness of this approach for cancer therapy. Another area of interest is the identification of biomarkers that can predict which cancer patients are most likely to respond to 5-[4-(Allyloxy)benzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione treatment. Finally, there is ongoing research into the use of 5-[4-(Allyloxy)benzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione in combination with other cancer therapies, which could enhance its effectiveness and overcome limitations related to resistance.

Synthesis Methods

The synthesis of 5-[4-(Allyloxy)benzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione involves a multistep process that begins with the reaction of 4-chlorobenzaldehyde with allyl alcohol to form the corresponding benzylidene ether. This intermediate is then reacted with 2,4-thiazolidinedione in the presence of a base to yield the final product. The synthesis of 5-[4-(Allyloxy)benzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione is a complex process that requires careful control of reaction conditions and purification techniques to obtain a high yield of pure product.

Scientific Research Applications

5-[4-(Allyloxy)benzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential as a cancer therapeutic, with a particular focus on its ability to selectively induce apoptosis in cancer cells. The molecule has been shown to target and inhibit the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are frequently overexpressed in cancer cells and contribute to their resistance to chemotherapy. 5-[4-(Allyloxy)benzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to be effective in inducing apoptosis in a variety of cancer cell lines, including those derived from leukemia, lymphoma, and solid tumors.

properties

Product Name

5-[4-(Allyloxy)benzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H14ClNO3S

Molecular Weight

371.8 g/mol

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H14ClNO3S/c1-2-11-24-16-9-3-13(4-10-16)12-17-18(22)21(19(23)25-17)15-7-5-14(20)6-8-15/h2-10,12H,1,11H2/b17-12-

InChI Key

YTPKEXOPKHQCEJ-ATVHPVEESA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl

SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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